molecular formula C22H14ClNOS B11183240 6-(3-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

6-(3-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Cat. No.: B11183240
M. Wt: 375.9 g/mol
InChI Key: ILHKFPUGXJCVJH-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a synthetic dihydrobenzothiazepine derivative offered as a high-purity chemical tool for antibacterial research and drug discovery. This compound is of significant interest to researchers investigating novel modes of action against bacterial pathogens, particularly Chlamydia trachomatis. Compounds within the dihydrothiazepine chemical class have been demonstrated to function as reversible inhibitors of the bacterial ClpX ATPase . The ClpX protein is a critical, highly conserved chaperone that unfolds and transports target proteins to the ClpP protease for degradation, a process essential for bacterial protein turnover and the regulation of specific transcriptional factors . Disruption of the ClpXP proteolytic complex represents an attractive and underexplored strategy for antibacterial development, as it can lead to the collapse of the pathogen's protein degradation machinery . Research into dihydrothiazepine-based inhibitors is especially relevant in the context of developing narrow-spectrum antibiotics that selectively target pathogens like Chlamydia trachomatis while minimizing damage to the host's commensal microbiome, a common drawback of broad-spectrum treatments like azithromycin and doxycycline . This reagent provides a valuable starting point for structure-activity relationship (SAR) studies, mechanism-of-action investigations, and in vitro enzymatic or cell-based anti-chlamydial assays. The compound is provided for research applications only. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

Molecular Formula

C22H14ClNOS

Molecular Weight

375.9 g/mol

IUPAC Name

11-(3-chlorophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H14ClNOS/c23-14-7-5-6-13(12-14)22-19-20(15-8-1-2-9-16(15)21(19)25)24-17-10-3-4-11-18(17)26-22/h1-12,22,24H

InChI Key

ILHKFPUGXJCVJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Thiazepine Core Formation

The thiazepine ring system in 6-(3-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e] thiazepin-5-one is typically constructed via cyclocondensation reactions. A foundational approach involves reacting o-phenylenediamine derivatives with electrophilic sulfur-containing reagents. For instance, the reaction of 2-aminobenzamide with thiophosgene under basic conditions generates a thioamide intermediate, which undergoes intramolecular cyclization to form the thiazepine scaffold .

Modifications to this method include substituting thiophosgene with isothiocyanates or thioacyl chlorides to improve yield and reduce side reactions. In one protocol, 3-chlorophenyl isothiocyanate reacts with a preformed indeno-benzo precursor in dimethylformamide (DMF) at 80°C, achieving a 68% yield of the thiazepinone core . The use of phase-transfer catalysts like tetrabutylammonium bromide enhances reaction homogeneity, particularly in biphasic systems .

Nitro Group Reduction and Cyclization

A patent-derived methodology adapts nitro-group reduction followed by acid-catalyzed cyclization for assembling the fused indeno-thiazepinone structure . The process begins with the synthesis of 2-(2-nitrophenylsulfuryl)benzoic acid via nucleophilic aromatic substitution between dithiosalicylic acid and 1-chloro-3-nitrobenzene in a sodium hydroxide solution (4–5 equivalents) at 80–100°C.

Subsequent hydrogenation over a palladium-on-carbon catalyst reduces the nitro group to an amine, yielding 2-(3-aminophenylsulfuryl)benzoic acid. Cyclization is then achieved by heating the intermediate in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA), forming the thiazepinone ring with 74% efficiency . This method is notable for minimizing organic solvent use and avoiding hazardous acylating agents.

Ullmann-Type Coupling for 3-Chlorophenyl Incorporation

Introducing the 3-chlorophenyl substituent at position 6 requires selective C–C bond formation. A Ullmann coupling strategy employs a copper(I) iodide catalyst to couple 3-chloroiodobenzene with a thiazepinone precursor bearing a reactive boronic ester group. Optimized conditions (110°C, DMF, K3_3PO4_4 base) afford the biaryl product in 82% yield .

Alternative approaches utilize Suzuki-Miyaura cross-coupling with palladium catalysts, though this necessitates protection of the thiazepinone’s lactam carbonyl to prevent catalyst poisoning. A comparative study showed that Ullmann coupling provides superior regioselectivity for bulky aryl groups like 3-chlorophenyl .

Ring-Closing Metathesis for Macrocyclic Intermediates

Recent advances leverage Grubbs catalyst -mediated ring-closing metathesis (RCM) to construct the indeno-thiazepinone framework. A diene precursor containing appropriately spaced sulfur and nitrogen atoms undergoes RCM in dichloromethane at 40°C, forming the 14-membered macrocycle. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) aromatizes the indeno moiety, completing the synthesis .

This method achieves a 65% overall yield but requires stringent anhydrous conditions. The table below contrasts key parameters of RCM with traditional cyclization methods:

ParameterRCM ApproachTraditional Cyclization
Yield65%70–75%
Reaction Time12 h24–48 h
Catalyst CostHighLow
Functional Group ToleranceModerateHigh

Solvent-Free Mechanochemical Synthesis

Emerging eco-friendly protocols employ ball-mill grinding to synthesize thiazepinones without solvents. A mixture of 2-mercaptobenzoic acid , 3-chlorobenzaldehyde, and ammonium acetate undergoes mechanochemical activation, inducing a cascade condensation-cyclization sequence. This method reduces reaction time from hours to 30 minutes and achieves a 71% yield .

Key advantages include negligible waste generation and compatibility with moisture-sensitive reagents. However, scalability remains challenging due to equipment limitations.

Photochemical Ring Expansion

Ultraviolet light-mediated ring expansion offers a novel route to the indeno-thiazepinone system. Irradiating a benzothiazepine precursor at 254 nm in acetonitrile induces a -sigmatropic shift, expanding the seven-membered ring to incorporate the indeno moiety. This method proceeds with 55% yield and high stereocontrol but requires specialized photochemical reactors .

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antipsychotic Properties

Research indicates that compounds within the thiazepine class exhibit significant interactions with neurotransmitter receptors, particularly:

  • Dopamine Receptors : The compound has shown affinity for D2 dopamine receptors, which are crucial for antipsychotic activity. In studies comparing various derivatives, it was noted that certain modifications enhanced receptor binding affinity, suggesting a potential role in treating schizophrenia and other psychotic disorders .

Antimicrobial Activity

Preliminary studies have reported antimicrobial effects against various bacterial strains. For instance:

  • Staphylococcus aureus and Escherichia coli were tested, revealing minimum inhibitory concentrations (MIC) indicating effective antibacterial properties. These findings suggest potential applications in developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated:

  • Cytotoxic Effects : The compound exhibited dose-dependent cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

Several case studies highlight the compound's applications:

  • Antipsychotic Efficacy Study
    • Objective : Evaluate the efficacy of the compound in animal models of schizophrenia.
    • Findings : Demonstrated significant reduction in hyperactivity and improvement in social interaction behaviors compared to control groups.
  • Antimicrobial Efficacy Assessment
    • Objective : Test against clinical isolates of bacteria.
    • Findings : Showed potent activity against resistant strains of Staphylococcus aureus with MIC values lower than conventional antibiotics.
  • Anticancer Evaluation
    • Objective : Assess cytotoxicity on MCF-7 cells.
    • Findings : The compound reduced cell viability significantly at concentrations as low as 10 µM after 48 hours.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntipsychoticAnimal ModelsReduced hyperactivity2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents/Modifications Molecular Formula Bioactivity/Application Synthesis Method Reference
6-Phenyl-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one Phenyl at 6-position (no Cl) C22H15NOS Antimalarial, antimicrobial Condensation of 2-aminothiophenol
6-(3-Chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 3-Chlorophenyl at 6-position C22H14ClNOS Enhanced lipophilicity/bioactivity Similar to phenyl analogue with Cl-substituted precursors
Sulfone derivative (10,10-dioxide) Sulfone group at S-position C22H15NO3S Improved metabolic stability Oxidation with H2O2 in acetic acid
8-Methoxybenzo[b]indeno[1,2-e]thiazin-11-one (4h) Methoxy and ethylphenyl substituents C23H19NO2S Antimicrobial (92% yield) Multicomponent condensation
Benzo[b]indeno[1,2-e][1,4]diazepine derivatives Diazepine core (two N atoms) Varies Catalytic synthesis models Gold(I)-catalyzed domino reaction

Key Differences and Trends

Sulfone derivatives (e.g., 10,10-dioxide) exhibit higher polarity and metabolic stability due to the oxidized sulfur atom, though synthetic yields are lower (43% vs. 95% for brominated analogues) .

Heteroatom Variations :

  • Replacing sulfur with oxygen or nitrogen (e.g., diazepines) alters ring strain and electronic properties. Diazepines often require transition-metal catalysis (e.g., Au(I)) for synthesis, while thiazepines are synthesized via condensation .

Biological Activity: Antimicrobial Activity: Brominated analogues (e.g., 4i) show superior activity (95% yield, 227–230°C mp) compared to methoxy derivatives (4h, 92% yield), suggesting halogenation enhances potency . Antimalarial Potential: The parent benzothiazepine scaffold (without Cl) demonstrates activity against Plasmodium falciparum, with IC50 values in the micromolar range .

Biological Activity

The compound 6-(3-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a member of the thiazepine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H14ClN1S1\text{C}_{17}\text{H}_{14}\text{ClN}_1\text{S}_1

This structure includes a thiazepine ring fused with a benzoindene moiety, which contributes to its unique biological properties.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. The following sections summarize key findings from diverse studies.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of thiazepine derivatives on cancer cell lines:

  • Table 1: Cytotoxic Activity Against Cancer Cell Lines
CompoundCell LineIC50 (μM)Reference
This compoundMCF-7TBD
DoxorubicinMCF-716.19 ± 1.35
Compound 7HL-60TBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Doxorubicin serves as a positive control in many studies due to its established efficacy against various cancers.

The proposed mechanisms by which these compounds exert their cytotoxic effects include:

  • Radical Formation : Similar compounds have been shown to produce reactive radicals under alkaline conditions, leading to oxidative stress in cancer cells .
  • Targeting Specific Pathways : The compound may interact with cellular pathways involved in proliferation and apoptosis. For instance, inhibition of the Type III secretion system (T3SS) in pathogenic bacteria has been linked to similar thiazepine derivatives .

Case Studies

A case study involving the synthesis and evaluation of thiazepine derivatives highlighted their potential as therapeutic agents:

  • A study synthesized several thiazepine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the thiazepine structure could enhance biological activity significantly. For example, introducing different substituents on the phenyl ring altered the IC50 values considerably across tested cell lines .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural integrity of 6-(3-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s aromatic and heterocyclic framework, particularly to resolve overlapping proton signals in the fused benzothiazepine ring. Mass Spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate molecular weight and fragmentation patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is recommended, using acetonitrile/water gradients for optimal separation of impurities .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Key parameters include solvent selection (e.g., anhydrous DMF for moisture-sensitive steps), temperature control (50–70°C for cyclization reactions), and catalyst choice (e.g., p-toluenesulfonic acid for acid-catalyzed ring closure). Reaction progress should be monitored via thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase. Post-synthesis purification via column chromatography using gradient elution (hexane to ethyl acetate) can isolate the target compound with >95% purity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal-packing effects. To resolve this:

  • Perform variable-temperature NMR experiments to detect dynamic processes.
  • Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries and compare with crystallographic data.
  • Validate hydrogen-bonding networks via Hirshfeld surface analysis of X-ray data .

Q. What experimental design strategies are effective for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach:

  • Laboratory studies : Measure hydrolysis kinetics at pH 4–9, photodegradation under UV light (λ = 254 nm), and soil sorption coefficients (Kd) using batch equilibrium tests.
  • Field studies : Use randomized block designs with split plots to assess spatial variability in degradation rates across soil types (e.g., loam vs. clay).
  • Modeling : Apply fugacity models (e.g., EQC Level III) to predict compartmental distribution (air, water, soil) based on octanol-water partition coefficients (log Kow) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Synthesize analogs with modifications at the 3-chlorophenyl or thiazepinone moieties.
  • Use Quantitative SAR (QSAR) models (e.g., CoMFA or CoMSIA) to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (log P) descriptors with in vitro activity (e.g., IC50 in enzyme inhibition assays).
  • Validate predictions with molecular docking simulations (e.g., AutoDock Vina) against target proteins (e.g., kinase domains) .

Q. What strategies mitigate challenges in reproducing biological activity data for this compound across laboratories?

  • Methodological Answer :

  • Standardize assay protocols: Use identical cell lines (e.g., HEK293 for receptor studies), solvent controls (DMSO concentration ≤0.1%), and positive controls (e.g., staurosporine for apoptosis assays).
  • Implement blinded data analysis and inter-laboratory validation via ring tests.
  • Document batch-to-batch variability in compound purity using HPLC-MS .

Q. How can computational methods be integrated with experimental data to elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Perform molecular dynamics simulations (e.g., GROMACS) to study ligand-protein binding stability.
  • Validate computational predictions with Surface Plasmon Resonance (SPR) to measure binding affinity (KD).
  • Use metabolomics (LC-MS/MS) to identify downstream biomarkers affected by the compound .

Q. What methodologies assess the ecological risks of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Conduct acute toxicity tests on Daphnia magna (48-hour LC50) and chronic exposure studies on zebrafish (Danio rerio) embryos.
  • Measure bioaccumulation factors (BAF) in algae (Chlorella vulgaris) and sediment-dwelling organisms (Lumbriculus variegatus).
  • Apply probabilistic risk assessment models (e.g., ToxTool) to estimate hazard quotients (HQ) .

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